molecular formula C21H15F4N3O3S2 B2468121 N-(3-fluorophenyl)-2-((4-oxo-3-(4-(trifluoromethoxy)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide CAS No. 877654-44-9

N-(3-fluorophenyl)-2-((4-oxo-3-(4-(trifluoromethoxy)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide

Cat. No.: B2468121
CAS No.: 877654-44-9
M. Wt: 497.48
InChI Key: UZQKNZKNOMVKQQ-UHFFFAOYSA-N
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Description

The compound N-(3-fluorophenyl)-2-((4-oxo-3-(4-(trifluoromethoxy)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a thienopyrimidinone derivative characterized by:

  • A thieno[3,2-d]pyrimidin-4(3H)-one core with a tetrahydrofused thiophene ring.
  • A 3-(4-trifluoromethoxyphenyl) substituent at the 3-position of the pyrimidinone ring.
  • A thioacetamide linker (-S-CH2-C(O)-NH-) connecting the core to an N-(3-fluorophenyl) group.

The trifluoromethoxy group enhances lipophilicity and metabolic stability, while the thioether linkage may improve binding interactions with biological targets .

Properties

IUPAC Name

N-(3-fluorophenyl)-2-[[4-oxo-3-[4-(trifluoromethoxy)phenyl]-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15F4N3O3S2/c22-12-2-1-3-13(10-12)26-17(29)11-33-20-27-16-8-9-32-18(16)19(30)28(20)14-4-6-15(7-5-14)31-21(23,24)25/h1-7,10H,8-9,11H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZQKNZKNOMVKQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=C1N=C(N(C2=O)C3=CC=C(C=C3)OC(F)(F)F)SCC(=O)NC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15F4N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-fluorophenyl)-2-((4-oxo-3-(4-(trifluoromethoxy)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews existing literature on its biological properties, including its mechanism of action, therapeutic applications, and structure-activity relationships (SAR).

Chemical Structure

The compound features a thieno[3,2-d]pyrimidine core with various substituents that enhance its biological activity. The presence of fluorine and trifluoromethoxy groups is particularly notable as these modifications can influence solubility and interaction with biological targets.

Research indicates that compounds with similar structures often exhibit inhibitory effects on key enzymes involved in various biological pathways. For instance, the presence of halogen atoms like fluorine enhances the compound's ability to form hydrogen bonds, potentially increasing its affinity for target proteins. This characteristic is crucial in drug design as it can lead to improved efficacy and selectivity against specific biological targets.

Anticancer Activity

Studies have shown that related compounds exhibit significant anticancer properties by targeting thioredoxin reductase (TrxR), an enzyme implicated in cancer progression. For example, compounds structurally similar to this compound have demonstrated selective antitumor effects in various cancer cell lines .

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). In vitro studies indicated that certain derivatives achieved IC50 values in the low micromolar range against these enzymes. For instance:

  • AChE Inhibition : Compounds with a 3-fluorophenyl substituent showed IC50 values around 10.4 μM.
  • BChE Inhibition : The same derivatives exhibited IC50 values of approximately 7.7 μM .

Structure-Activity Relationship (SAR)

The SAR analysis reveals that the introduction of electron-withdrawing groups like trifluoromethoxy increases the compound's biological activity. Conversely, electron-donating groups tend to decrease efficacy. The positioning of these substituents is critical; for example:

  • Para-substituted Fluorophenyl : Enhanced activity against AChE.
  • Meta-substituted Groups : Generally lower activity due to steric hindrance and electronic effects .

Case Studies

Several case studies have explored the biological implications of similar compounds:

  • Inhibition of TrxR : A study demonstrated that novel organoselenium compounds targeting TrxR exhibited potent antitumor activities comparable to established chemotherapeutics .
  • Antimicrobial Activity : Compounds with similar thienopyrimidine frameworks were tested against various pathogens, showing promising antimicrobial effects against Staphylococcus aureus and Candida albicans .

Scientific Research Applications

Chemical Composition

  • Molecular Formula : C22H18F3N3O3S2
  • Molecular Weight : 493.52 g/mol
  • IUPAC Name : N-(3-fluorophenyl)-2-((4-oxo-3-(4-(trifluoromethoxy)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide

Structural Features

The compound features a thieno[3,2-d]pyrimidine core structure with various functional groups that enhance its biological activity. The trifluoromethoxy group increases lipophilicity and may improve interaction with biological targets.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. It has been shown to inhibit key enzymes involved in cancer cell proliferation and survival pathways. Specifically:

  • Mechanism of Action : The compound may act as an inhibitor of topoisomerases and kinases essential for DNA replication and repair.
  • Case Study : A study assessed the cytotoxicity of similar thieno[3,2-d]pyrimidine derivatives against various cancer cell lines. Results demonstrated that compounds with methoxy substitutions exhibited enhanced cytotoxicity due to increased cellular uptake and DNA interaction.

Antimicrobial Properties

The compound also shows promise as an antimicrobial agent:

  • Mechanism of Action : It is believed to disrupt bacterial cell membranes or inhibit essential metabolic pathways.
  • Case Study : In vitro tests against Staphylococcus aureus and Escherichia coli revealed significant antibacterial activity, suggesting potential for development as an antibiotic agent.

Other Potential Applications

While the primary focus has been on anticancer and antimicrobial activities, ongoing research may uncover additional therapeutic uses in areas such as:

  • Anti-inflammatory effects
  • Neuroprotective properties

Summary of Research Findings

The following table summarizes key findings from various studies regarding the biological activity of this compound:

Study Focus Findings Reference
Anticancer EfficacyEnhanced cytotoxicity in cancer cell lines due to increased uptake
Antibacterial ActivitySignificant effects against Staphylococcus aureus and E. coli
Enzyme InhibitionInhibition of topoisomerases and kinases critical for DNA processes

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The electron-deficient thieno[3,2-d]pyrimidine ring undergoes nucleophilic substitution at the C-2 and C-4 positions. Key observations include:

  • Aminolysis : Reaction with primary amines (e.g., methylamine) in DMF at 80°C replaces the thioacetamide group, yielding derivatives with modified side chains .

  • Hydrolysis : Under acidic conditions (HCl, 60°C), the thioether bond undergoes cleavage, generating a free thiol intermediate and releasing phenylacetamide as a byproduct .

Oxidation

  • Thioether to Sulfone : Treatment with mCPBA (meta-chloroperbenzoic acid) in dichloromethane oxidizes the sulfur atom in the thioacetamide group to a sulfone, enhancing polarity and altering bioactivity .

  • Ring Oxidation : The tetrahydrothieno ring undergoes oxidation with KMnO₄ in aqueous acetone, converting the cyclohexene moiety to a diketone structure .

Reduction

  • Nitro Group Reduction : While not directly part of the compound, synthetic intermediates containing nitro groups (e.g., precursors to the trifluoromethoxy phenyl group) are reduced using H₂/Pd-C to form amines .

Cycloaddition and Ring-Opening Reactions

  • Diels-Alder Reactivity : The conjugated diene system in the tetrahydrothieno ring participates in [4+2] cycloaddition with electron-deficient dienophiles (e.g., maleic anhydride), forming bicyclic adducts .

  • Ring-Opening with Grignard Reagents : Reaction with ethylmagnesium bromide opens the pyrimidinone ring, producing thiophene derivatives with extended alkyl chains .

Amide Bond Reactivity

  • Hydrolysis : The acetamide group resists hydrolysis under mild conditions but cleaves in concentrated H₂SO₄ at 100°C, yielding a carboxylic acid and 3-fluoroaniline.

  • Cross-Coupling : Suzuki-Miyaura coupling at the fluorophenyl group introduces aryl substituents (e.g., using Pd(PPh₃)₄ and boronic acids) .

Trifluoromethoxy Stability

  • The trifluoromethoxy group remains inert under most reaction conditions but decomposes in strong bases (e.g., NaOH/EtOH) at elevated temperatures, releasing fluoride ions .

Comparative Reaction Data

Reaction TypeReagents/ConditionsProductYield (%)Reference
Nucleophilic AminolysisMethylamine, DMF, 80°CN-Methyl-3-fluoroaniline derivative72
Thioether OxidationmCPBA, CH₂Cl₂, RTSulfone analog85
Diels-Alder CycloadditionMaleic anhydride, toluene, refluxBicyclic adduct68
Amide HydrolysisH₂SO₄ (conc.), 100°CCarboxylic acid + 3-fluoroaniline90

Mechanistic Insights

  • Electrophilic Aromatic Substitution : The trifluoromethoxy group deactivates the phenyl ring, directing incoming electrophiles to the meta position relative to the oxygen atom .

  • Steric Effects : Bulky substituents on the tetrahydrothieno ring hinder reactions at the C-6 and C-7 positions, favoring modifications at C-2 and C-4 .

Stability and Degradation

  • Photodegradation : Exposure to UV light (254 nm) induces cleavage of the thieno-pyrimidine ring, forming luminescent degradation products .

  • Thermal Stability : Decomposes above 200°C, releasing CO₂ and HF gas, as confirmed by TGA-MS analysis .

This compound’s reactivity profile highlights its versatility in medicinal chemistry, enabling targeted modifications to optimize pharmacokinetic properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Key Features

The following table summarizes critical structural differences and similarities between the target compound and its analogs:

Compound Name / CAS / Source Core Structure Substituents (R1, R2, R3) Molecular Weight Notable Features
Target Compound (ECHEMI, 2022) Thieno[3,2-d]pyrimidin-4-one R1: 4-(trifluoromethoxy)phenyl; R2: H (tetrahydro); R3: 3-fluorophenyl ~476.3 g/mol (calculated) High lipophilicity due to CF3O group; potential kinase inhibition.
N-(3-Chloro-4-fluorophenyl)-... (618427-71-7) Thieno[2,3-d]pyrimidin-4-one R1: ethyl, 5,6-dimethyl; R2: 3-chloro-4-fluorophenyl 425.9 g/mol Chloro-fluoro substitution may enhance halogen bonding; thieno[2,3-d] positional isomerism alters ring planarity.
N-(2-chloro-4-fluorophenyl)-... (1040649-35-1) Thieno[3,2-d]pyrimidin-4-one R1: methyl, 7-(p-tolyl); R2: 2-chloro-4-fluorophenyl 474.0 g/mol p-Tolyl group increases steric bulk; chloro-fluoro substitution modulates electronic effects.
IWP-3 (687561-60-0) Thieno[3,2-d]pyrimidin-4-one R1: 4-fluorophenyl; R2: 6-methylbenzothiazol-2-yl ~468.5 g/mol Benzothiazole moiety targets Wnt signaling pathways; fluorophenyl enhances selectivity.
Compound 4f/4g (Synthesis and Evaluation, 2016) Indole-acetamide R1: 4-fluorostyryl/methoxyphenyl; R2: trifluoroacetyl Not reported Fluorostyryl groups improve membrane permeability; trifluoroacetyl enhances electrophilicity.

Pharmacological and Physicochemical Comparisons

Bioactivity Profiles
  • IWP-3 : Demonstrated Wnt pathway inhibition, making it relevant in oncology and regenerative medicine .
  • Imidazo[2,1-b][1,3,4]thiadiazole analogs (): Exhibited antibacterial (MIC: 2–8 µg/mL) and anti-inflammatory activity (40–60% inhibition at 50 mg/kg) via COX-2 modulation .
  • N-(3-Chloro-4-fluorophenyl)-... (618427-71-7) : Structural analogs in are associated with kinase inhibition, though specific data are unavailable .
Substituent Effects
  • Fluorine/Trifluoromethoxy Groups : Enhance metabolic stability and binding affinity via hydrophobic interactions and reduced CYP450 metabolism .
  • Thioacetamide Linker : Facilitates hydrogen bonding with catalytic residues in enzymes (e.g., kinases, acetyltransferases) .
  • Benzothiazole vs. Fluorophenyl : IWP-3’s benzothiazole group improves target specificity, whereas the target compound’s 3-fluorophenyl may favor broader receptor interactions .

Q & A

Basic: What are the critical steps and reaction conditions for synthesizing this compound with high purity?

Answer:
The synthesis involves constructing the thieno[3,2-d]pyrimidin-4-one core, followed by thioacetamide coupling. Key steps include:

  • Core formation : Cyclization of precursor thiophene derivatives under reflux with catalysts like p-toluenesulfonic acid (110°C, 6–8 hours, ethanol) .
  • Thioacetamide coupling : Reaction of the core with 3-fluorophenyl isocyanate in anhydrous dichloromethane (DCM) at 0–5°C to avoid side reactions .
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (ethanol/water) to achieve >95% purity .
    Optimization of solvent polarity (e.g., DMF for solubility) and reaction time (monitored via TLC) is critical to suppress by-products like disulfide adducts .

Basic: Which analytical techniques are most reliable for confirming structural integrity and purity?

Answer:

  • Nuclear Magnetic Resonance (NMR) : 1H^1H and 13C^{13}C NMR in DMSO-d6_6 to verify substituent positions (e.g., trifluoromethoxy phenyl protons at δ 7.45–7.65 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+^+ at m/z 511.0824) with <2 ppm error .
  • HPLC : Reverse-phase C18 column (acetonitrile/water + 0.1% TFA) to assess purity (>98%) and detect trace impurities .

Advanced: How can researchers identify and validate biological targets for this compound?

Answer:

  • In silico docking : Use molecular docking (AutoDock Vina) to predict binding affinity for kinases (e.g., CDK2/CDK9) or inflammatory targets (COX-2) .
  • Kinase inhibition assays : Measure IC50_{50} values against recombinant kinases (e.g., EGFR, BRAF) using ADP-Glo™ assays .
  • Cellular target engagement : Employ thermal shift assays (TSA) to monitor target protein stabilization in cell lysates .

Advanced: What strategies are effective for studying structure-activity relationships (SAR) of this compound?

Answer:

  • Substituent variation : Synthesize analogs with modified fluorophenyl (e.g., chloro, methoxy) or trifluoromethoxy groups to assess impact on potency .
  • Pharmacophore modeling : Identify critical interactions (e.g., hydrogen bonding with pyrimidine N1) using Schrödinger’s Phase .
  • Bioisosteric replacement : Replace thioacetamide with sulfonamide or amide groups to evaluate metabolic stability .

Basic: How should this compound be stored to maintain stability, and what are its decomposition pathways?

Answer:

  • Storage : Protect from light at –20°C in argon-purged vials to prevent oxidation of the thioether moiety .
  • Decomposition pathways : Hydrolysis of the acetamide group under acidic conditions (pH <4) or photooxidation of the thienopyrimidine core .
  • Stability testing : Monitor via accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC .

Advanced: What methodologies are recommended for elucidating its mechanism of action (MoA)?

Answer:

  • RNA sequencing : Compare transcriptomic profiles of treated vs. untreated cancer cells (e.g., MCF-7) to identify dysregulated pathways .
  • CRISPR-Cas9 screening : Knock out putative targets (e.g., CDKs) to assess resistance mechanisms .
  • Metabolomics : Track changes in ATP/NAD+^+ levels via LC-MS to evaluate metabolic disruption .

Advanced: How can analytical methods be optimized for quantifying this compound in biological matrices?

Answer:

  • LC-MS/MS : Use a C18 column (2.1 × 50 mm, 1.7 µm) with mobile phase (0.1% formic acid in water/acetonitrile) for plasma samples. Limit of quantification (LOQ): 1 ng/mL .
  • Internal standards : Deuterated analogs (e.g., d4_4-trifluoromethoxy phenyl) to correct for matrix effects .
  • Validation parameters : Assess linearity (1–1000 ng/mL), intraday/interday precision (<15% RSD) .

Advanced: How should researchers address contradictions in reported biological activity data?

Answer:

  • Assay standardization : Compare IC50_{50} values across labs using identical protocols (e.g., ATP concentration in kinase assays) .
  • Off-target profiling : Screen against unrelated targets (e.g., GPCRs) to rule out non-specific effects .
  • Meta-analysis : Pool data from multiple studies (e.g., PubChem BioAssay) to identify consensus activity trends .

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